molecular formula C29H28N4O3 B2800565 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 887221-15-0

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2800565
CAS RN: 887221-15-0
M. Wt: 480.568
InChI Key: UJOKKNVIOGXQES-UHFFFAOYSA-N
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Description

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis of Copper(I) Complexes

A study by Yang, Powell, and Houser (2007) focused on the synthesis of Cu(I) complexes with pyridylmethylamide ligands. The structural variations in these complexes were analyzed, revealing mononuclear Cu(I) species and a Cu(I) dimer with geometries ranging from distorted tetrahedral to seesaw. The study proposed a new geometric parameter, tau(4), for evaluating the geometry of four-coordinate complexes, suggesting potential applications in structural chemistry and material science (Yang et al., 2007).

Radiosynthesis for Imaging

Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the synthesis process and potential applications in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the potential for complex organic molecules in developing new antimicrobial agents (Hossan et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,6-dimethylphenylacetic acid with 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.", "Starting Materials": [ "2,6-dimethylphenylacetic acid", "5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole", "coupling agent", "N,N-dimethylformamide dimethyl acetal", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dimethylphenylacetic acid is reacted with the coupling agent in the presence of a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indole in the presence of a base to form the desired intermediate.", "Step 3: The intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product, 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide." ] }

CAS RN

887221-15-0

Product Name

2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C29H28N4O3

Molecular Weight

480.568

IUPAC Name

2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C29H28N4O3/c1-17-8-6-11-21(14-17)33-28(35)27-26(22-15-18(2)12-13-23(22)31(27)5)32(29(33)36)16-24(34)30-25-19(3)9-7-10-20(25)4/h6-15H,16H2,1-5H3,(H,30,34)

InChI Key

UJOKKNVIOGXQES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=C(C=CC=C5C)C

solubility

not available

Origin of Product

United States

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